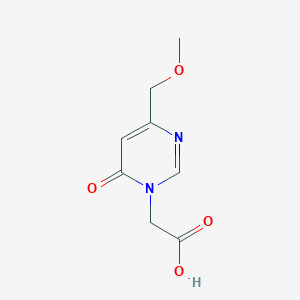
18-脱氧赫博西汀
描述
18-Deoxyherboxidiene is a bacterial metabolite found in Streptomyces QN18690. It has antiangiogenic activity and binds to the SF3b subunit of spliceosome-associated protein 130 (SAP130), SAP145, or SAP155 in HeLa cell extracts .
Synthesis Analysis
The first total synthesis of RQN-18690A (18-Deoxyherboxidiene) and the determination of its absolute stereochemical configuration are described .Molecular Structure Analysis
The molecular formula of 18-Deoxyherboxidiene is C25H42O5. Its average mass is 422.598 Da and its monoisotopic mass is 422.303223 Da .Chemical Reactions Analysis
18-Deoxyherboxidiene inhibits the angiogenic process and targets SF3b, a spliceosome component that is a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome .Physical and Chemical Properties Analysis
18-Deoxyherboxidiene is a colorless oil . It is soluble in DMSO, ethanol, and methanol .科学研究应用
抑制血管生成
18-脱氧赫博西汀已被鉴定为具有抗血管生成活性,这意味着它可以抑制新血管的形成。这在癌症研究中尤为重要,因为肿瘤需要血液供应才能生长和扩散。 通过抑制血管生成,18-脱氧赫博西汀有可能被用来使肿瘤缺乏营养和氧气,从而阻碍其生长 .
靶向 SF3b 剪接体成分
18-脱氧赫博西汀的另一个显著应用是它能够靶向 SF3b,它是剪接体的一个组成部分。剪接体参与 RNA 剪接,这是基因表达中的一个关键过程。 通过靶向 SF3b,18-脱氧赫博西汀可能会影响 RNA 剪接,并可能破坏癌症细胞生存所需的蛋白质的产生 .
作用机制
Target of Action
18-Deoxyherboxidiene primarily targets SF3b , a component of the spliceosome . The spliceosome is a complex molecular machine that plays a crucial role in the splicing of pre-mRNA, a process critical for gene expression .
Mode of Action
18-Deoxyherboxidiene interacts with its target, SF3b, by binding to it . This interaction leads to the accumulation of unspliced mRNA in cells . The compound’s ability to bind to SF3b and induce the accumulation of unspliced mRNA has been demonstrated in HEK293T cells .
Biochemical Pathways
The primary biochemical pathway affected by 18-Deoxyherboxidiene is the splicing of pre-mRNA . By targeting SF3b, a component of the spliceosome, 18-Deoxyherboxidiene disrupts the normal splicing process, leading to the accumulation of unspliced mRNA . This disruption can have downstream effects on gene expression and cellular function.
Pharmacokinetics
As a bacterial metabolite found in streptomyces qn18690 , it is likely that the compound’s bioavailability and pharmacokinetic properties are influenced by factors such as its chemical structure, solubility, and stability.
Result of Action
The primary molecular effect of 18-Deoxyherboxidiene’s action is the accumulation of unspliced mRNA in cells . On a cellular level, 18-Deoxyherboxidiene has been shown to inhibit VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner . It also inhibits VEGF-induced HUVEC tube formation .
未来方向
生化分析
Biochemical Properties
18-Deoxyherboxidiene plays a crucial role in biochemical reactions by targeting the SF3b subunit of the spliceosome, a complex involved in RNA splicing. It binds to the SF3b subunit, which is a part of the U2 small nuclear ribonucleoprotein (snRNP) complex. This interaction inhibits the migration and tube formation of human umbilical vein endothelial cells (HUVECs) without significant cytotoxicity .
Cellular Effects
18-Deoxyherboxidiene affects various types of cells and cellular processes. It inhibits the migration and tube formation of HUVECs, which are critical steps in angiogenesis. Additionally, it induces the accumulation of unspliced mRNA in HEK293T cells, indicating its impact on RNA splicing and gene expression .
Molecular Mechanism
The molecular mechanism of 18-Deoxyherboxidiene involves its binding to the SF3b subunit of the spliceosome. This binding inhibits the spliceosome’s function, leading to the accumulation of unspliced mRNA. This inhibition of RNA splicing disrupts the normal function of endothelial cells, thereby inhibiting angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 18-Deoxyherboxidiene have been observed to change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over time, 18-Deoxyherboxidiene continues to inhibit angiogenesis without significant degradation .
Dosage Effects in Animal Models
The effects of 18-Deoxyherboxidiene vary with different dosages in animal models. At lower doses, it effectively inhibits angiogenesis without causing significant toxicity. At higher doses, there may be threshold effects and potential adverse effects, although specific toxic effects have not been extensively documented .
Metabolic Pathways
18-Deoxyherboxidiene is involved in metabolic pathways related to RNA splicing. It interacts with the SF3b subunit of the spliceosome, affecting the splicing of pre-mRNA. This interaction can influence metabolic flux and metabolite levels, although detailed studies on its metabolic pathways are limited .
Transport and Distribution
Within cells and tissues, 18-Deoxyherboxidiene is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its antiangiogenic activity .
Subcellular Localization
18-Deoxyherboxidiene is localized within specific subcellular compartments, primarily targeting the spliceosome in the nucleus. This localization is essential for its activity, as it directly interacts with the SF3b subunit to exert its effects on RNA splicing .
属性
IUPAC Name |
2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-8-21(28-7)19(5)24-25(6,30-24)15-16(2)10-9-11-17(3)23-18(4)12-13-20(29-23)14-22(26)27/h9-11,16,18-21,23-24H,8,12-15H2,1-7H3,(H,26,27)/b10-9+,17-11+/t16-,18+,19-,20-,21+,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBJWKYIBBNOQT-YZDAHXQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1C(O1)(C)CC(C)C=CC=C(C)C2C(CCC(O2)CC(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@@](O1)(C)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](CC[C@@H](O2)CC(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 18-Deoxyherboxidiene, and what are its downstream effects?
A1: 18-Deoxyherboxidiene (RQN-18690A) exhibits anti-angiogenic activity by targeting SF3b, a critical component of the spliceosome. [] While the precise mechanism remains to be fully elucidated, this interaction disrupts normal splicing processes within cells, ultimately inhibiting angiogenesis.
Q2: How was the absolute stereochemical configuration of 18-Deoxyherboxidiene determined?
A2: The first total synthesis of 18-Deoxyherboxidiene led to the determination of its absolute stereochemical configuration. [] This involved a multi-step process, featuring a diastereoselective epoxidation with kinetic resolution as a key step. This successful synthesis provided crucial information about the compound's three-dimensional structure, essential for understanding its biological activity and facilitating further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)

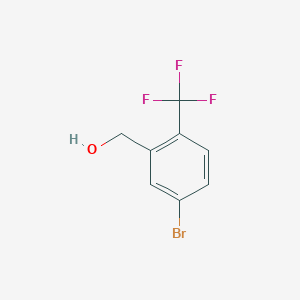
![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
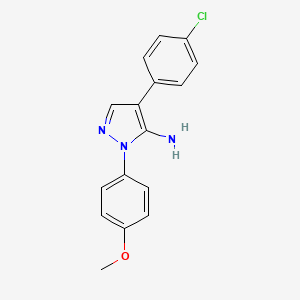
![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)
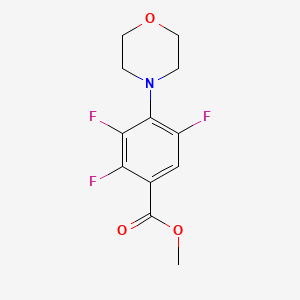
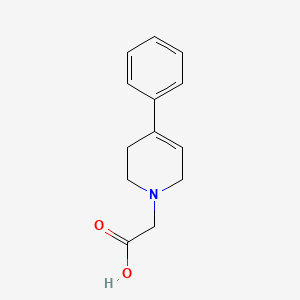
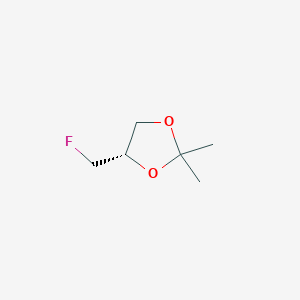
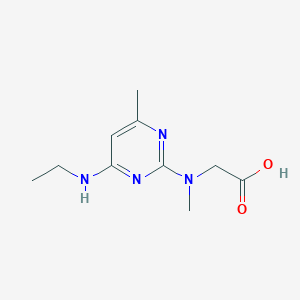

![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)
